molecular formula C15H21FN2O3S B11339971 1-[(4-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B11339971
M. Wt: 328.4 g/mol
InChI Key: UMEIITVNQTZVIP-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide is an organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of (4-fluorophenyl)methanesulfonyl chloride, which is then reacted with N,N-dimethylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide
  • 1-[(4-Fluorophenyl)methanesulfonyl]-N-(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 1-[(4-fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide is unique due to its specific combination of functional groups. The presence of both a fluorophenyl and a methanesulfonyl group provides distinct chemical properties, such as increased stability and specific reactivity patterns .

Properties

Molecular Formula

C15H21FN2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N,N-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C15H21FN2O3S/c1-17(2)15(19)13-7-9-18(10-8-13)22(20,21)11-12-3-5-14(16)6-4-12/h3-6,13H,7-11H2,1-2H3

InChI Key

UMEIITVNQTZVIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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